Isofenphos oxon

Overview

Description

Isofenphos Oxon: Comprehensive Analysis

Isofenphos oxon is a metabolite of isofenphos-methyl (IFP), a chiral insecticide known for its persistence and activity. It is one of the primary metabolites formed during the metabolism of IFP in human liver microsomes, alongside isocarbophos (ICP) and isocarbophos oxon (ICPO) . Isofenphos oxon is also a neurotoxic metabolite of isofenphos, which has been studied for its effects on the American cockroach, indicating its role in oxidative bioactivation and subsequent cholinesterase inhibition .

Synthesis Analysis

The synthesis of isofenphos oxon occurs through the metabolic pathways involving cytochrome P450 (CYP) isoforms and carboxylesterase enzymes. These enzymes play a crucial role in the enantioselective metabolism of IFP, leading to the formation of isofenphos oxon and other metabolites . The metabolic conversion of isofenphos to isofenphos oxon and other derivatives has been quantified in various species, including humans, using Michaelis-Menten kinetics to obtain Vmax and Km values .

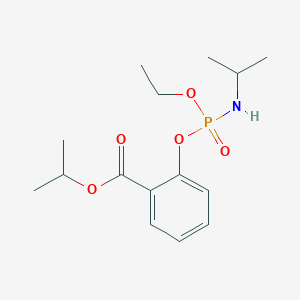

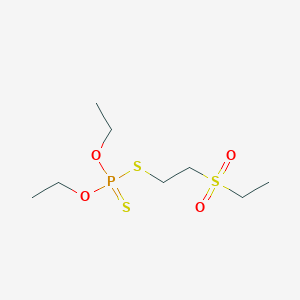

Molecular Structure Analysis

Isofenphos oxon, as a metabolite, retains the core structure of its parent compound but with the oxidation of the phosphorothioate group to a phosphoroximate group. This structural change is significant as it increases the molecule's reactivity, particularly towards acetylcholinesterase (AChE), which is a critical enzyme in nerve function .

Chemical Reactions Analysis

The chemical reactions involving isofenphos oxon primarily include its interaction with AChE. Isofenphos oxon is a potent inhibitor of AChE, as demonstrated in bioassays. The inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, causing overstimulation of the nervous system, which is the basis of its neurotoxicity . Additionally, the enantioselective degradation of isofenphos oxon has been observed, with different rates of degradation for its enantiomers .

Physical and Chemical Properties Analysis

The physical and chemical properties of isofenphos oxon, such as solubility, stability, and degradation rates, are influenced by its molecular structure and the presence of the oxidized phosphorothioate group. The degradation of isofenphos in soil and its enhanced degradation by soil microorganisms have been studied, indicating that repeated application can lead to adapted microbial populations that degrade isofenphos more rapidly . The degradation products include isopropyl salicylate, CO2, and polar products .

Scientific Research Applications

Biological Activity and Metabolism Isofenphos oxon demonstrates potent inhibition of acetylcholinesterase (AChE) in insects, which is a critical mode of action for its insecticidal activity. This inhibition occurs through bioactivation mechanisms involving rat liver microsomal NADPH systems and chemical treatment with peracid. Isofenphos oxon shows stereospecificity in its biological activity, with the (+)-isomers being more toxic to insects than the (-)-isomers. Additionally, the metabolism of isofenphos varies between animals and plants, with rapid transformation into water-soluble metabolites in mammals and insects, but persistence in plants (Ueji, 1988).

Activated Transformations in Insecticides Certain organophosphorus compounds, including isofenphos oxon, undergo further conversion to S-oxides or N-desalkyl forms, which then inhibit AChE. Studies have shown that isofenphos oxon is converted into a stable N-desalkyl form by oxidative dealkylation, leading to AChE inhibition. This represents a critical pathway in the activation of phosphoramidates like isofenphos oxon (Kasagami, Miyamoto, & Yamamoto, 2002).

Degradation and Persistence in Environments Isofenphos oxon shows variable degradation rates and persistence under different environmental conditions, such as soil type and tillage practices. Its degradation is influenced by factors like soil pH, temperature, and moisture. Studies also highlight the role of microorganisms in the enhanced degradation of isofenphos in soils with a history of isofenphos use, indicating microbial adaptation (Abou-Assaf et al., 1986), (Felsot, 1984).

Metabolism in Animals and Humans Research on the metabolism of isofenphos in various animals, including humans, has provided insights into its conversion to metabolites like isofenphos oxon and their respective toxicological profiles. This is crucial for understanding the risk and safety assessment of isofenphos exposure in different species (Knaak et al., 1993), (Gao et al., 2019).

Enantioselective Effects The enantioselective effects of isofenphos and its metabolites have been studied in various organisms. These studies provide insights into the differential toxicity and metabolic pathways of the enantiomers, which are essential for understanding the specific effects and risks associated with each enantiomer (Gao et al., 2020).

Bioactivation Mechanism The bioactivation mechanism of isofenphos oxon involves the production of N-desalkyl and O-aminophosphate structures, which are critical for its AChE inhibitory action. Understanding these mechanisms is crucial for developing safer and more effective insecticidal agents (Miyamoto et al., 1999).

Safety And Hazards

Isofenphos oxon is classified as highly toxic. It is fatal if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects . Safety measures include using personal protective equipment, avoiding release to the environment, and storing it locked up .

properties

IUPAC Name |

propan-2-yl 2-[ethoxy-(propan-2-ylamino)phosphoryl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24NO5P/c1-6-19-22(18,16-11(2)3)21-14-10-8-7-9-13(14)15(17)20-12(4)5/h7-12H,6H2,1-5H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZUPKTNAUCDVTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(NC(C)C)OC1=CC=CC=C1C(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50865585 | |

| Record name | Propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isofenphos oxon | |

CAS RN |

31120-85-1 | |

| Record name | Isofenphos oxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031120851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50865585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | propan-2-yl 2-({ethoxy[(propan-2-yl)amino]phosphoryl}oxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isofenphos oxon | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U46EWA4HEN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

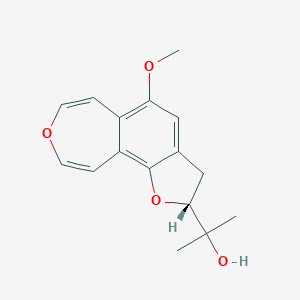

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-azabicyclo[4.1.0]heptan-7-ylcarbamate](/img/structure/B150075.png)